4,4-Bis(tert-butoxymethyl)cyclohex-1-ene
Description
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene is a cyclohexene derivative featuring bulky tert-butoxymethyl groups at both 4-positions of the ring. These ether-linked substituents impart significant steric hindrance and influence the compound’s physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
819802-93-2 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4,4-bis[(2-methylpropan-2-yl)oxymethyl]cyclohexene |
InChI |
InChI=1S/C16H30O2/c1-14(2,3)17-12-16(10-8-7-9-11-16)13-18-15(4,5)6/h7-8H,9-13H2,1-6H3 |
InChI Key |
HRKWXKAHPAHLES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CCC=CC1)COC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxymethyl groups can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Cyclohex-1-ene Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional groups among related compounds:
Key Observations:
- Electronic Effects : Styryl and methoxy groups in Z. montanum derivatives (–5) introduce conjugation and electron-donating effects, unlike the electron-neutral tert-butoxymethyl ethers in the target compound. This may influence biological activity, such as COX-2 inhibition .
- Volatility: Compared to limonene and beta-phellandrene (monoterpenes with low molecular weight), the target compound’s bulky substituents likely reduce volatility, making it less suitable for fragrance applications .
Physical and Chemical Properties
| Property | This compound | Limonene | 1-Bromo-4,4-dimethylcyclohex-1-ene |
|---|---|---|---|
| Molecular Weight | ~300 g/mol (estimated) | 136.24 g/mol | 201.12 g/mol |
| Boiling Point | High (estimated >200°C) | 176°C | 166°C |
| Reactivity | Low (steric hindrance) | High (alkene) | High (C-Br bond) |
| Solubility | Likely soluble in organic solvents | Lipophilic | Moderate in polar solvents |
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